molecular formula C15H20N2O B2968536 N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2191110-19-5

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No. B2968536
CAS RN: 2191110-19-5
M. Wt: 244.338
InChI Key: LZBKSPSGPAOXTC-UHFFFAOYSA-N
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Description

“N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” is a synthetic analogue of fentanyl, also known as acrylfentanyl . It was identified in powder from a seized capsule found at a forensic psychiatric ward in Denmark . It is sold on the Internet as a 'research chemical’ .


Molecular Structure Analysis

The molecular structure of “N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” is similar to that of fentanyl, with a benzene ring bound to a piperidine ring .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of “N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” is the reaction of the precursor N-phenyl-1-(2-phenylethyl)piperidin-4-amine with an acryloyl analogue of fentanyl .

Safety And Hazards

“N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” poses a serious risk of fatal intoxication . Like other synthetic fentanyls, it is particularly harmful .

Future Directions

The rapid emergence of new psychoactive substances (NPS) like “N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” presents a serious problem for public health . The transformation of the market is different from anything recorded historically, leading to a global spread of new psychoactive substances . Future research and policy efforts should focus on monitoring and controlling the spread of these substances.

properties

IUPAC Name

N-[(1-phenylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-15(18)16-12-13-8-10-17(11-9-13)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBKSPSGPAOXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide

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